molecular formula C21H23NO4 B5814178 8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one

8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one

Cat. No. B5814178
M. Wt: 353.4 g/mol
InChI Key: OHZAQYLTVSRWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one, also known as DMEMO, is a synthetic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. DMEMO has received significant attention in recent years due to its potential therapeutic applications in various diseases, especially cancer.

Mechanism of Action

The mechanism of action of 8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one in cancer cells is not fully understood. However, studies have shown that this compound exerts its anticancer effects through multiple pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. This compound has been shown to inhibit the activity of various enzymes and proteins involved in cancer progression, such as matrix metalloproteinases, cyclooxygenase-2, and nuclear factor kappa B.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one in lab experiments include its potent anticancer activity, diverse biological properties, and availability of various synthesis methods. However, the limitations of using this compound in lab experiments include its potential toxicity, lack of knowledge about its mechanism of action, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

Future research on 8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one should focus on elucidating its mechanism of action in cancer cells and other diseases, determining its safety and efficacy in humans, and developing novel synthesis methods to improve its production and purity. Additionally, future studies should explore the potential of this compound in combination with other anticancer agents and its use in personalized medicine approaches.

Synthesis Methods

8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of this compound involves the reaction of 6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one with dimethylaminoethyl chloride in the presence of a base. Enzymatic synthesis involves the use of enzymes such as laccase and peroxidase to convert the precursor compound into this compound. Microbial synthesis involves the use of microorganisms such as fungi and bacteria to produce this compound.

Scientific Research Applications

8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, especially cancer. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, colon cancer, and liver cancer. This compound has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth in animal models of cancer.

properties

IUPAC Name

8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-5-14-11-16-19(24)20(26-15-9-7-6-8-10-15)13(2)25-21(16)17(18(14)23)12-22(3)4/h6-11,23H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZAQYLTVSRWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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